2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone
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Overview
Description
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the indole ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole derivative.
Formation of the Ethanone Linkage: The ethanone linkage can be formed by reacting the intermediate with an appropriate acylating agent under basic or acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or fluorobenzyl moieties are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
2-(1-(4-methylbenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone: The presence of a methylbenzyl group instead of a fluorobenzyl group can also lead to variations in activity and applications.
2-(1-(4-bromobenzyl)-1H-indol-3-yl)-1-(2-methylindolin-1-yl)ethanone: The bromobenzyl group may impart different reactivity and biological effects compared to the fluorobenzyl group.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O/c1-18-14-20-6-2-4-8-24(20)29(18)26(30)15-21-17-28(25-9-5-3-7-23(21)25)16-19-10-12-22(27)13-11-19/h2-13,17-18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSZZNWZMJLBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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